molecular formula C16H19FO2 B13622738 Tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate

Tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B13622738
M. Wt: 262.32 g/mol
InChI Key: IFPYDDLIBYJTGR-UHFFFAOYSA-N
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Description

Tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structures, which make them valuable in various fields such as materials science, drug discovery, and organic synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate involves its interaction with molecular targets and pathways. Its unique three-dimensional structure allows it to fit into specific binding sites, enhancing its efficacy and selectivity. The exact molecular targets and pathways depend on the specific application and derivative used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. This makes it particularly valuable in drug discovery and materials science .

Properties

Molecular Formula

C16H19FO2

Molecular Weight

262.32 g/mol

IUPAC Name

tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate

InChI

InChI=1S/C16H19FO2/c1-14(2,3)19-13(18)16-9-15(10-16,12(16)17)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3

InChI Key

IFPYDDLIBYJTGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C12CC(C1)(C2F)C3=CC=CC=C3

Origin of Product

United States

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